4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
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Overview
Description
4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound with the molecular formula C22H16BrClN2O4 and a molecular weight of 487.74 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and phenoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylbenzoic acid with 3-chlorophenoxyacetic acid hydrazide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl benzoates.
Scientific Research Applications
4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-ethoxybenzoate: Similar structure with an ethoxy group instead of a benzoate group.
4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-methylbenzoate: Similar structure with a methyl group instead of a benzoate group.
Uniqueness
The uniqueness of 4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C22H16BrClN2O4 |
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Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c23-17-9-10-20(30-22(28)15-5-2-1-3-6-15)16(11-17)13-25-26-21(27)14-29-19-8-4-7-18(24)12-19/h1-13H,14H2,(H,26,27)/b25-13+ |
InChI Key |
RXZSKMXISSXNCF-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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